The compound (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in treating viral infections such as those caused by orthomyxoviruses. This compound is characterized by its unique structural features that combine a cyclopropyl isoxazole moiety with a piperidine derivative, which is further substituted with a pyrimidine ring.
This compound has been detailed in a patent application (Patent Number CA 3227169) filed under the Patent Cooperation Treaty on July 22, 2022. The patent outlines the synthesis, classification, and potential uses of the compound in pharmaceutical applications, specifically targeting viral infections like influenza .
The compound falls within the category of substituted pyridone compounds, which are known for their biological activity against various pathogens. The International Patent Classification (IPC) for this compound includes classifications relevant to pharmaceutical compositions and methods of treatment.
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of the synthesized compound.
Molecular formula:
Molecular weight: Approximately 286.33 g/mol.
The compound can participate in various chemical reactions typical for its functional groups:
Reactions are typically monitored using chromatographic methods to ensure completion and to isolate products efficiently.
The proposed mechanism of action for (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves:
In vitro studies have suggested that similar compounds exhibit significant antiviral activity against influenza viruses, indicating that this compound may follow a comparable pathway.
Relevant data from studies indicate that similar compounds maintain their efficacy across various environmental conditions.
The primary applications of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone include:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0